molecular formula C10H5BrF3N3 B15338860 3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine

3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine

Cat. No.: B15338860
M. Wt: 304.07 g/mol
InChI Key: ISXROPYPYKMIIG-UHFFFAOYSA-N
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Description

3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that contains both bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine typically involves the reaction of 3,6-dibromo-4-(trifluoromethyl)pyridazine with pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The pyridazine ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyridazine
  • 3-Bromo-6-(pyridin-2-yl)-4-(trifluoromethyl)pyridazine
  • 3-Chloro-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine

Uniqueness

3-Bromo-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine is unique due to the specific positioning of the bromine and pyridinyl groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H5BrF3N3

Molecular Weight

304.07 g/mol

IUPAC Name

3-bromo-6-pyridin-4-yl-4-(trifluoromethyl)pyridazine

InChI

InChI=1S/C10H5BrF3N3/c11-9-7(10(12,13)14)5-8(16-17-9)6-1-3-15-4-2-6/h1-5H

InChI Key

ISXROPYPYKMIIG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN=C(C(=C2)C(F)(F)F)Br

Origin of Product

United States

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